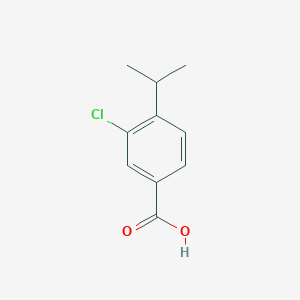

3-Chloro-4-(propan-2-yl)benzoic acid

描述

3-Chloro-4-(propan-2-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 3-position and an isopropyl group at the 4-position, along with a carboxylic acid group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: This method involves the acylation of 3-chloro-4-(propan-2-yl)benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring to form the desired product.

Direct Chlorination: The compound can be synthesized by direct chlorination of 4-(propan-2-yl)benzoic acid using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water under strong oxidizing conditions.

Reduction: The chlorine atom can be reduced to form 3-hydroxy-4-(propan-2-yl)benzoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH) to form the corresponding sodium salt.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

Reduction: 3-hydroxy-4-(propan-2-yl)benzoic acid.

Substitution: Sodium 3-chloro-4-(propan-2-yl)benzoate.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

3-Chloro-4-(propan-2-yl)benzoic acid is utilized as a building block in organic synthesis. It can participate in various reactions, including:

- Esterification : Reacting with alcohols to form esters, which are valuable in the production of fragrances and flavorings.

- Substitution Reactions : Serving as a precursor for synthesizing more complex molecules through nucleophilic substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Esterification | Isopropyl 3-chloro-4-(propan-2-yl)benzoate | Useful for producing functional polymers |

| Reduction | 3-Hydroxy-4-(propan-2-yl)benzoic acid | Important for pharmaceutical intermediates |

| Halogenation | Various halogenated derivatives | Enhances reactivity for further synthesis |

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound is being investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into compounds that exhibit biological activity.

Case Study: Antiviral Compounds Development

Research has shown that derivatives of benzoic acids can inhibit viral enzymes, making them promising candidates for antiviral drug development. For instance, modifications of similar compounds have been explored for their efficacy against SARS-CoV and MERS-CoV, indicating a potential pathway for developing antiviral agents based on the structure of this compound .

Agrochemical Applications

Role in Pesticide Formulation

This compound is also significant in the agrochemical industry, where it serves as an intermediate for synthesizing herbicides and insecticides. Its chlorinated structure enhances its efficacy against pests while maintaining a favorable environmental profile.

Table 2: Agrochemical Products Derived from this compound

| Product Type | Example Compound | Application |

|---|---|---|

| Herbicides | Chlorinated benzoic acid derivatives | Control of broadleaf weeds |

| Insecticides | Chlorinated aromatic compounds | Targeting specific pest populations |

Industrial Applications

Use in Polymer Chemistry

In polymer chemistry, this compound is explored as an intermediate for producing functional polymers such as polyamides and polyesters. These materials are essential in various applications, including textiles and packaging.

Case Study: Functional Polymers Development

Research indicates that incorporating this compound into polymer formulations can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

作用机制

The mechanism by which 3-Chloro-4-(propan-2-yl)benzoic acid exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways.

相似化合物的比较

3-Chloro-4-(propan-2-yl)benzene

3-Chloro-4-(propan-2-yl)benzaldehyde

3-Chloro-4-(propan-2-yl)benzyl alcohol

Uniqueness: 3-Chloro-4-(propan-2-yl)benzoic acid is unique due to its carboxylic acid group, which imparts different chemical reactivity compared to its analogs lacking this functional group. This allows for a wider range of chemical transformations and applications.

生物活性

3-Chloro-4-(propan-2-yl)benzoic acid is a benzoic acid derivative notable for its unique chemical structure, which includes a carboxylic acid group and a chloro substituent. This compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and agrochemicals, due to its potential biological activities.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. Its carboxylic acid group enhances its reactivity compared to analogs lacking this functional group.

The biological activity of this compound can be attributed to its ability to act as both an inhibitor and a substrate for specific enzymes. This interaction is critical in biochemical studies aimed at understanding metabolic pathways and enzyme-substrate dynamics.

Antiviral Activity

Research indicates that derivatives of benzoic acid can exhibit inhibitory effects against viruses such as SARS-CoV and MERS-CoV. For instance, the presence of a carboxylate moiety in similar compounds has been shown to destabilize the oxyanion hole in the viral protease, enhancing antiviral activity .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 3f | 16.4 ± 0.7 | Inhibits SARS-CoV 3CL pro |

| 3g | 6.4 ± 1.2 | More potent than 3f; critical carboxylate presence |

Enzyme Modulation

Studies have demonstrated that benzoic acid derivatives can activate key protein degradation systems in cells. For example, compounds derived from Bjerkandera adusta have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are essential for maintaining cellular protein homeostasis .

| Compound | Activation Level (%) | Enzyme Target |

|---|---|---|

| Compound 1 | 467.3 ± 3.9 | Cathepsins B and L |

| Compound 3 | Highest bioactivity observed | UPP |

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits moderate antimicrobial properties against various bacterial strains. The compound's structural features contribute to its effectiveness against Gram-positive bacteria and certain fungi .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

Case Studies

- Antiviral Efficacy : A study evaluated several benzoic acid derivatives for their ability to inhibit viral proteases associated with SARS-CoV and MERS-CoV. The results highlighted the importance of specific functional groups in enhancing antiviral efficacy.

- Cell-Based Assays : In studies involving human foreskin fibroblasts, compounds derived from benzoic acids were shown to significantly enhance proteasomal activity without inducing cytotoxicity, suggesting potential therapeutic applications in age-related diseases .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-Chloro-4-(propan-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via chlorination of a precursor like 4-(propan-2-yl)benzoic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) in the presence of FeCl₃ as a catalyst. Optimization involves controlling temperature (e.g., 40–60°C), solvent selection (e.g., dichloromethane), and purification via recrystallization or column chromatography. Parallel monitoring using TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.8–8.2 ppm), isopropyl group (δ 1.2–1.4 ppm for CH₃), and carboxylic acid proton (broad peak near δ 12 ppm) .

- LC-MS : Confirms molecular weight ([M-H]⁻ at m/z 226) and purity. High-resolution MS distinguishes isotopic patterns for Cl .

- FT-IR : Identifies carboxylic acid C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound?

- Answer :

- Data Collection : Use high-resolution synchrotron radiation (<1.0 Å) to resolve Cl and isopropyl group positions.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in the isopropyl group using PART instructions .

- Validation : Check using R-factor convergence (<5%) and PLATON’s ADDSYM to avoid missed symmetry .

Q. How can researchers reconcile contradictory biological activity data for this compound across different assays?

- Answer :

- Assay Optimization : Standardize conditions (e.g., pH, temperature) and validate using positive/negative controls.

- Structural Analogues : Compare activity of derivatives (e.g., 3-Chloro-4-(trifluoromethoxy)benzoic acid) to identify critical functional groups .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like alcohol dehydrogenase .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., Cl substitution at C3).

- Retrosynthesis Tools : AI-based platforms (e.g., Reaxys/Pistachio) propose pathways using databases of similar chloroaromatic reactions .

- Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize SNAr reactions in polar aprotic solvents .

Q. Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Answer :

- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., dechlorinated or oxidized derivatives).

- Kinetic Modeling : Use Arrhenius plots to predict shelf life .

Q. What strategies resolve discrepancies in crystallographic data vs. computational geometry optimizations?

- Answer :

- Conformational Analysis : Compare gas-phase DFT-optimized structures with crystal packing using Mercury software.

- Hirshfeld Surfaces : Analyze intermolecular interactions (e.g., Cl···H contacts) to explain lattice stabilization effects .

Q. Biological and Mechanistic Studies

Q. How can researchers elucidate the role of the isopropyl group in modulating the compound’s bioactivity?

- Answer :

- SAR Studies : Synthesize analogues (e.g., 3-Chloro-4-ethylbenzoic acid) and test against biological targets.

- Molecular Dynamics : Simulate ligand-protein interactions to assess steric effects of the isopropyl group .

Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?

- Answer :

- Caco-2 Assays : Measure intestinal permeability.

- Microsomal Stability Tests : Use liver microsomes to assess CYP450-mediated metabolism. LC-MS/MS quantifies metabolites .

Q. Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 226.67 g/mol | |

| Melting Point | 158–160°C (recrystallized from EtOH) | |

| LogP (Predicted) | 3.2 (ChemAxon) | |

| Crystal System | Monoclinic, P2₁/c |

属性

IUPAC Name |

3-chloro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTIONOTZKDOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284680 | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-06-6 | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161622-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。